molecular formula C19H21BrO2 B12593480 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene CAS No. 649724-44-7

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene

Cat. No.: B12593480
CAS No.: 649724-44-7
M. Wt: 361.3 g/mol
InChI Key: JSXLDOGWYATPTP-UHFFFAOYSA-N
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Description

This hypothetical compound features:

  • A bromine atom at the 2-position of the fluorene backbone.
  • 2-Methoxyethyl groups at both 9-positions, which enhance solubility and influence electronic properties.
    Fluorene derivatives are widely used in organic electronics, polymer synthesis, and as intermediates for functional materials due to their tunable optoelectronic properties and robust synthetic versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649724-44-7

Molecular Formula

C19H21BrO2

Molecular Weight

361.3 g/mol

IUPAC Name

2-bromo-9,9-bis(2-methoxyethyl)fluorene

InChI

InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3

InChI Key

JSXLDOGWYATPTP-UHFFFAOYSA-N

Canonical SMILES

COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCOC

Origin of Product

United States

Preparation Methods

Alkylation Method

One prevalent method for synthesizing this compound is through the alkylation of 2-bromofluorene using mesylated methoxyethanol. The process can be outlined as follows:

  • Starting Materials :

    • 2-Bromofluorene
    • Mesylated methoxyethanol
    • Potassium t-butoxide (as a base)
  • Procedure :

    • Dissolve 2-bromofluorene in an appropriate solvent (e.g., tetrahydrofuran).
    • Add mesylated methoxyethanol to the solution.
    • Introduce potassium t-butoxide to initiate the alkylation reaction.
    • Stir the mixture at room temperature or slightly elevated temperatures.
    • Monitor the reaction progress through thin-layer chromatography (TLC).
    • Upon completion, quench the reaction and extract the product using standard organic extraction techniques.
  • Yield : This method has been reported to yield high purity products with efficiencies reaching up to 90%.

Hydroxymethylation Method

An alternative preparation route involves hydroxymethylation followed by methylation:

  • Step 1: Hydroxymethylation :

    • Reagents :

      • Fluorene
      • Paraformaldehyde
      • Sodium alkoxide (e.g., sodium methoxide)
    • Procedure :

      • Combine paraformaldehyde with dimethyl sulfoxide (DMSO) and sodium alkoxide.
      • Add fluorene to this mixture and maintain low temperatures (ice bath).
      • Quench with hydrochloric acid and perform extraction to isolate hydroxymethylated products.
  • Step 2: Methylation :

    • Reagents :

      • Dimethyl sulfate
      • Tetra-n-butylammonium bromide
    • Procedure :

      • Dissolve the hydroxymethylated product in a suitable solvent.
      • Add tetra-n-butylammonium bromide and sodium hydroxide.
      • Gradually introduce dimethyl sulfate while stirring at controlled temperatures.

This two-step process can yield high-purity intermediates suitable for further transformations into various derivatives, including the target compound.

Comparative Analysis of Methods

Method Yield (%) Complexity Time Required Purity Level
Alkylation of Bromofluorene Up to 90% Moderate Moderate High
Hydroxymethylation + Methylation Variable High Longer High

Research Findings and Applications

Research indicates that compounds like this compound are promising candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their unique electronic properties. Further studies are needed to explore their biological activities and potential pharmacological effects, which may enhance their utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form fluorene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: New fluorene derivatives with different functional groups.

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives.

Scientific Research Applications

Material Science

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is utilized as an electron donor in various polymerization processes. Its structure facilitates high selectivity and stereochemistry when used in Ziegler-Natta catalysts, which are essential for producing polypropylene with desirable mechanical properties and narrow molecular weight distributions .

Organic Electronics

The compound's ability to participate in intramolecular energy and electron transfer makes it a candidate for use in organic photovoltaic devices and light-emitting diodes (LEDs). The incorporation of this fluorene derivative can enhance charge transport properties due to its π-conjugated system, improving the efficiency of electronic devices .

Medicinal Chemistry

Research has indicated that derivatives of fluorene compounds exhibit biological activity, including antimicrobial and anticancer properties. The introduction of methoxyethyl groups may enhance the bioavailability and therapeutic efficacy of these compounds. Studies have shown that related fluorene derivatives can inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines .

Case Study 1: Electron Donor in Polymerization

A study demonstrated the effectiveness of this compound as an internal electron donor in Ziegler-Natta catalysts. The resultant polypropylene exhibited improved mechanical properties, making it suitable for various industrial applications.

Case Study 2: Organic Photovoltaics

In a recent investigation, researchers incorporated this compound into organic solar cells. The results indicated a significant increase in power conversion efficiency attributed to enhanced charge mobility and reduced recombination losses within the active layer .

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene in its applications is primarily based on its ability to absorb and emit light. The bromine atom can participate in various chemical reactions, allowing the compound to be modified for specific applications. The methoxyethyl groups enhance its solubility and processability.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility and Reactivity :

  • 2-Methoxyethyl groups (hypothetical) likely improve solubility in polar solvents compared to 2-ethylhexyl () or bromoalkyl chains (–7).
  • Bromine at the 2-position enables cross-coupling reactions (e.g., Suzuki, Stille) for polymer backbone construction, similar to 2,7-dibromo analogs in and .

Synthesis Yields :

  • Yields vary significantly based on substituent length and reaction conditions. For example:
  • Longer alkyl chains (e.g., 2-ethylhexyl in ) achieve higher yields (~87%) due to improved steric stabilization.
  • Shorter bromoalkyl chains (e.g., 3-bromopropyl in ) result in lower yields (37.5%) due to competing side reactions.

Applications :

  • Electron Transport Layers : Derivatives with oligo(ethylene glycol) side chains (e.g., ) enhance charge transport in organic photovoltaics.
  • Anion Exchange Membranes (AEMs) : Dichloro-bromoalkyl fluorenes () are functionalized with piperidinium groups for ion conductivity.
  • Organic Semiconductors : Spirobifluorene derivatives () exhibit high thermal stability and are used in LEDs.

Structural and Functional Differences

Halogen Position and Reactivity

  • 2-Bromo vs. 2,7-Dibromo: Mono-bromo derivatives (e.g., ) allow site-specific functionalization, whereas dibromo analogs () enable polymerization or dimerization.
  • Chlorine vs. Bromine : Dichloro derivatives () are less reactive in cross-coupling but cheaper for large-scale AEM production.

Side Chain Engineering

  • 2-Methoxyethyl Groups : Expected to balance solubility and electronic properties, unlike hydrophobic 2-ethylhexyl () or reactive bromohexyl ().
  • Bromoalkyl Chains : Serve as reactive handles for further functionalization (e.g., amination in ).

Molecular Weight and Polymer Properties

  • Low-MW Monomers (e.g., , MW ~483 g/mol) are used as small-molecule intermediates.
  • High-MW Polymers (e.g., , MW ~14,800 g/mol) form films for optoelectronic devices.

Biological Activity

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is a compound of significant interest in the field of organic chemistry and medicinal research. Its unique structure, featuring bromine and methoxyethyl substituents on the fluorene core, suggests potential biological activities that merit detailed exploration. This article presents a comprehensive review of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H19_{19}BrO2_{2}
  • Molecular Weight : 339.24 g/mol
  • CAS Number : 28320-31-2

The presence of bromine and methoxyethyl groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the alkylation of 2-bromofluorene with methoxyethyl halides. The reaction conditions are crucial for achieving high yields and purity. The following general procedure outlines the synthesis:

  • Starting Material : 2-Bromofluorene is reacted with excess 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
  • Reaction Conditions : The reaction is carried out in an organic solvent (e.g., DMF or DMSO) at elevated temperatures (around 80-120°C) for several hours.
  • Purification : The crude product is purified using column chromatography to isolate the desired compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In vitro assays have revealed that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, a study indicated that derivatives with fluorene cores showed IC50_{50} values in the micromolar range against various human cancer cell lines .

The proposed mechanism involves interference with cellular signaling pathways and induction of apoptosis in cancer cells. The presence of the bromine atom is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
CytotoxicityHeLa (cervical cancer)10
CytotoxicityMOLT-4 (T-cell leukemia)8

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various fluorene derivatives, including this compound. Results showed significant inhibition against gram-positive and gram-negative bacteria, supporting its potential as an antibacterial agent.
  • Cytotoxicity Assessment : In another study focusing on cancer therapeutics, the cytotoxic effects of this compound were tested on multiple cancer cell lines. The findings indicated selective toxicity towards T-cell malignancies while sparing normal cells, highlighting its therapeutic potential.

Q & A

Q. What analytical methods are recommended for assessing the purity of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene?

Purity determination requires orthogonal techniques:

  • HPLC (high-performance liquid chromatography) with UV detection resolves impurities and quantifies the main component.
  • ¹H/¹³C NMR verifies structural integrity by confirming the presence of methoxyethyl substituents and bromine position (e.g., integration ratios and splitting patterns) .
  • FTIR identifies functional group contaminants (e.g., unreacted hydroxyl or carbonyl species).
  • Melting point analysis provides a secondary purity indicator, though polymorphism may complicate interpretation .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (N₂/Ar) in amber glass vials at 2–8°C to prevent oxidation and photodegradation. The methoxyethyl groups may hydrolyze under humid conditions, necessitating desiccants like molecular sieves .

Q. What spectroscopic techniques are critical for characterizing fluorene derivatives?

  • ¹H NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and methoxyethyl side chains (δ 3.2–3.6 ppm for OCH₂CH₂O).
  • Mass spectrometry (EI/ESI) : Confirm molecular weight (expected [M⁺] at m/z 352.3) and detect bromine isotope patterns .
  • UV-Vis spectroscopy : Identify π-π* transitions (λₐᵦₛ ~250–300 nm) for electronic property analysis .

Advanced Research Questions

Q. How can bromination regioselectivity in 9,9-disubstituted fluorenes be controlled during synthesis?

  • Use Lewis acids (e.g., FeCl₃) to direct bromine to the 2-position.
  • Optimize stoichiometry (1.05 eq Br₂ per fluorene) at 0–5°C to minimize di-substitution.
  • Monitor via TLC (hexane:DCM 4:1) and isolate via column chromatography (silica gel, gradient elution). Competing pathways (e.g., 7-bromo isomer formation) require GC-MS or LC-MS for detection .

Q. What strategies mitigate side reactions in Sonogashira couplings involving this compound?

  • Use Pd(PPh₃)₂Cl₂/CuI catalysts with degassed THF/TEA solvent.
  • Protect terminal alkynes (e.g., trimethylsilyl groups) to prevent homocoupling.
  • Post-reaction, purify via recrystallization (ethanol/water) to remove Pd residues, confirmed by ICP-MS .

Q. How do methoxyethyl substituents influence charge transport in fluorene-based OLED materials?

  • Cyclic voltammetry reveals HOMO/LUMO levels (−5.3 eV/−2.1 eV vs. vacuum), critical for hole/electron injection barriers.
  • DFT calculations model steric effects from substituents, which reduce π-stacking and enhance amorphous film formation.
  • Compare with 9,9-dioctylfluorene derivatives to assess alkyl vs. methoxyethyl impacts on mobility (μ ~10⁻³ cm²/Vs) .

Q. How to resolve contradictions in purity data from HPLC vs. ¹H NMR?

  • HPLC may underestimate purity if impurities co-elute. Use a C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min).
  • NMR discrepancies (e.g., residual solvent peaks) require baseline correction and quantitative pulse sequences (e.g., NOE-suppressed ¹H NMR).
  • Cross-validate with elemental analysis (C, H, Br) to confirm stoichiometry .

Methodological Considerations

Designing a multi-step synthesis for 2,7-dibromo derivatives:

  • Step 1 : Brominate 9,9-bis(2-methoxyethyl)-9H-fluorene at 2-position (FeCl₃, Br₂/DCM).
  • Step 2 : Nitrate at 7-position (HNO₃/H₂SO₄), followed by reduction (SnCl₂/HCl) to amine.
  • Step 3 : Diazotize and brominate (CuBr/HBr). Validate intermediates via XRD (single-crystal diffraction) and HPLC-MS .

Analyzing photooxidation pathways under environmental conditions:

  • Expose to UV light (λ = 254 nm) in air-saturated acetonitrile.
  • Monitor via GC-MS for 9H-fluorenone (m/z 180.1) and EPR for radical intermediates.
  • Compare with 9H-fluorene control to assess substituent effects on degradation kinetics .

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